Methenamine
Overview
Description
Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline substance that is highly soluble in water and polar organic solvents. This compound has been used for over a century, primarily as a urinary antiseptic. In acidic environments, it decomposes to produce formaldehyde, which has antibacterial properties .
Mechanism of Action
Target of Action
Methenamine is primarily targeted at bacteria that cause urinary tract infections . It acts as a urinary antiseptic and antibacterial drug .
Mode of Action
Formaldehyde is toxic to bacteria as it denatures their proteins and nucleic acids, leading to bacterial cell death .
Biochemical Pathways
Its mechanism of action is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Pharmacokinetics
This compound is readily absorbed from the gastrointestinal tract . About 10% to 30% of the drug will be hydrolyzed by gastric juices unless it is protected by an enteric coating . The distribution volume is about 0.6 L/kg . This compound is hydrolyzed to formaldehyde and ammonia in the urine; 10% to 25% in the liver . About 70% to 90% of the drug is excreted in the urine as unchanged drug within 24 hours . The time to peak is 1 to 2 hours , and the elimination half-life is approximately 4 hours .
Result of Action
The result of this compound’s action is the prevention and treatment of frequently recurring urinary tract infections . Thereby, formaldehyde acts as a bacteriostatic agent and prevents bacterial growth and the development of urinary tract infections .
Action Environment
The efficacy of this compound is highly dependent on the acidity of the urine. In an acidic environment, this compound is converted to ammonia and formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids . Therefore, to ensure the reaction occurs, some treatment regimens include the use of ascorbic acid to further acidify the urinary environment .
Biochemical Analysis
Biochemical Properties
In an acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde . Formaldehyde is considered to be highly bactericidal . This compound does not have antibacterial properties in an alkaline environment (pH≥6) .
Cellular Effects
This compound may cause gastrointestinal disturbances, bladder irritation, or a rash . It is often poorly tolerated by cats . This compound is used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections .
Molecular Mechanism
This compound’s mechanism of action is based on its hydrolysis to formaldehyde in an acidic environment . Formaldehyde is highly bactericidal .
Temporal Effects in Laboratory Settings
This compound has been shown to be effective in the prevention of urinary tract infections with a low side effect burden in randomized, controlled trials . Despite over a century of use, no bacterial resistance mechanisms or increased carcinogenesis have been observed .
Dosage Effects in Animal Models
In dogs, the management of recurrent urinary tract infections (UTIs) involves administering 1–3 tablets of this compound orally every 24 hours or 500 mg per dog orally every 12 hours . In cats, the management of recurrent UTIs involves administering 1 tablet of this compound orally every 24 hours or 250 mg per cat orally every 12 hours .
Metabolic Pathways
When in acidic urine (pH<6), this compound is hydrolyzed to formaldehyde . This reaction is a key part of this compound’s metabolic pathway .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited .
Preparation Methods
Methenamine is synthesized by the reaction of formaldehyde and ammonia. This reaction can be conducted in both gas and solution phases. The general reaction is as follows:
6CH2O+4NH3→(CH2)6N4+6H2O
In industrial settings, this compound is produced by combining formaldehyde and ammonia in an aqueous medium or in the vapor phase. The reaction conditions typically involve a moderate excess of ammonia and controlled temperatures to ensure complete reaction and high yield .
Chemical Reactions Analysis
Methenamine undergoes several types of chemical reactions, including:
Hydrolysis: In acidic conditions, this compound hydrolyzes to produce formaldehyde and ammonia.
N-alkylation: this compound can undergo N-alkylation reactions, where alkyl groups are introduced to the nitrogen atoms.
Oxidation: this compound can be oxidized to produce various derivatives, such as nitrated compounds used in explosives.
Common reagents and conditions for these reactions include acidic or basic environments, oxidizing agents, and alkyl halides. Major products formed from these reactions include formaldehyde, ammonia, and various alkylated derivatives .
Scientific Research Applications
Methenamine has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the Duff and Sommelet reactions, where it acts as a formyl carbon source.
Biology: Employed in the study of bacterial growth and metabolism due to its antibacterial properties.
Medicine: Used as a urinary antiseptic for the prophylaxis and treatment of recurrent urinary tract infections. It is also used in the formulation of certain pharmaceuticals.
Industry: Utilized in the production of phenolic resins, rubber additives, and as a preservative in food and cosmetics .
Comparison with Similar Compounds
Methenamine is unique due to its ability to produce formaldehyde in situ, which provides its antibacterial properties. Similar compounds include:
Formaldehyde: Directly used as a disinfectant and preservative but is more toxic and less controlled in its release.
Hexamine: Another name for this compound, used interchangeably.
Nitrofurantoin: Another urinary antiseptic, but it works through a different mechanism involving the inhibition of bacterial enzymes.
This compound stands out due to its long history of use, low resistance development, and versatility in various applications .
Properties
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKSIONXSXAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXAMETHYLENE TETRAMINE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | HEXAMETHYLENETETRAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020692 | |
Record name | Methenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |
Record name | HEXAMETHYLENETETRAMINE | |
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Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
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Record name | HEXAMETHYLENE TETRAMINE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Hexamethylene tetramine | |
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URL | https://haz-map.com/Agents/807 | |
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Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
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Record name | HEXAMETHYLENETETRAMINE | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | HEXAMETHYLENETETRAMINE | |
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Flash Point |
482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |
Record name | HEXAMETHYLENETETRAMINE | |
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Record name | Hexamethylene tetramine | |
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Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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Record name | HEXAMETHYLENETETRAMINE | |
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Solubility |
>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |
Record name | SID57260105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HEXAMETHYLENETETRAMINE | |
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Record name | METHENAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
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Record name | HEXAMETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |
Record name | HEXAMETHYLENETETRAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
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Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |
Record name | HEXAMETHYLENETETRAMINE | |
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Vapor Pressure |
0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |
Record name | Hexamethylene tetramine | |
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URL | https://haz-map.com/Agents/807 | |
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Mechanism of Action |
Methenamine does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde. (1) Formaldehyde is considered to be highly bactericidal. (1) Formaldehyde has nonspecific antibacterial activity and works by denaturing proteins and nucleic acid of bacteria. (1) Certain bacteria such as Proteus sp. can alkalize urine, inhibiting the beneficial activity of formaldehyde. (1) The key role of the salt component of the drug, for example hippuric acid, is to maintain the acidic state of the urine. (1) | |
Record name | Methenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06799 | |
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Color/Form |
Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |
CAS No. |
100-97-0 | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
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Record name | Hexamethylenetetramine | |
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Record name | Methenamine [USP:INN] | |
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Record name | Methenamine | |
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Record name | methenamine | |
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Record name | methenamine | |
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Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |
Record name | HEXAMETHYLENETETRAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methenamine exert its antibacterial effect?
A1: this compound itself is not bactericidal. Its activity relies on its conversion to formaldehyde in acidic environments, primarily within the urinary tract. [, , ] Formaldehyde possesses broad-spectrum antibacterial activity by disrupting bacterial protein function and DNA synthesis. []
Q2: Why is this compound ineffective against bacteria in the bloodstream?
A2: this compound requires an acidic environment (pH < 5.5) to effectively break down into formaldehyde. [, , ] Blood pH is tightly regulated around 7.4, preventing significant formaldehyde release. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as hexamethylenetetramine or hexamine, has the molecular formula (CH2)6N4 and a molecular weight of 140.19 g/mol. [, , ]
Q4: Does the cage-like structure of this compound influence its properties?
A4: Yes, its adamantane-like, tetrahedral cage structure contributes to its high solubility in water and polar solvents. [] This structure is also crucial for its controlled release of formaldehyde under acidic conditions. []
Q5: Can this compound be used in slow-release fertilizer formulations?
A5: Research shows that this compound can be immobilized within montmorillonite clay, forming a slow-release fertilizer composite. [] The release rate is influenced by factors like this compound content, clay properties, and environmental pH. []
Q6: Does this compound have catalytic applications in material science?
A6: While primarily known for its pharmaceutical use, this compound can function as a corrosion inhibitor in pickling solutions for cold-rolled steel sheets. [] Its effectiveness is concentration-dependent and can impact the subsequent phosphating process, affecting the final film's appearance, hardness, and corrosion resistance. []
Q7: Are there different salt forms of this compound available?
A7: Yes, common salt forms include this compound hippurate and this compound mandelate. [, , , , , , , ] These salts exhibit similar mechanisms of action but may differ in their pharmacokinetic profiles and clinical applications. []
Q8: What factors can impact the stability of this compound formulations?
A8: this compound is susceptible to degradation in the presence of moisture and acidic conditions. [] Formulation strategies like enteric coating for tablets can enhance its stability and prevent premature breakdown in the stomach. []
Q9: How is this compound absorbed and excreted?
A9: this compound is readily absorbed from the gastrointestinal tract. [] It is excreted primarily in the urine, where it decomposes into formaldehyde and ammonia in the acidic environment. [, , ]
Q10: Does urine volume influence this compound's efficacy?
A10: Yes, large urine volume can dilute the concentration of formaldehyde in the urine, potentially reducing its antibacterial effect. [, ] Maintaining adequate hydration is important for optimal therapeutic outcomes.
Q11: Can this compound be used to treat active UTIs?
A12: While this compound can suppress bacterial growth, its effectiveness in treating established UTIs appears limited compared to antibiotics. [] Some studies suggest it may be more suitable for prophylaxis after successful antibiotic treatment. []
Q12: Are there any safety concerns regarding this compound use?
A14: While generally considered safe, this compound can cause mild and reversible side effects like gastrointestinal upset and skin reactions. [] High doses can potentially lead to hemorrhagic cystitis, but this is rare. []
Q13: How is this compound quantified in biological samples?
A15: Various analytical techniques are used to quantify this compound and its metabolites, including spectrophotometry, gas chromatography, and ion-pair extraction methods. [, , , ] These methods offer different levels of sensitivity, selectivity, and accuracy depending on the specific application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.